molecular formula C9H3Br2ClFN B12956667 3,6-Dibromo-4-chloro-7-fluoroquinoline

3,6-Dibromo-4-chloro-7-fluoroquinoline

Cat. No.: B12956667
M. Wt: 339.38 g/mol
InChI Key: RJFKVNWODLAILO-UHFFFAOYSA-N
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Description

3,6-Dibromo-4-chloro-7-fluoroquinoline is a halogenated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of bromine, chlorine, and fluorine atoms into the quinoline structure enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-4-chloro-7-fluoroquinoline typically involves halogenation reactions. One common method is the bromination of 4-chloro-7-fluoroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 6 positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-4-chloro-7-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Cross-Coupling: Palladium catalysts and boronic acids or esters.

Major Products

    Substitution Products: Amino or thioquinolines.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinolines.

    Coupling Products: Biaryl or heteroaryl derivatives.

Scientific Research Applications

3,6-Dibromo-4-chloro-7-fluoroquinoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates with antibacterial, antiviral, or anticancer activities.

    Biological Studies: The compound is used in studies to understand the structure-activity relationships of quinoline derivatives.

    Material Science: It is employed in the development of organic semiconductors and liquid crystals.

    Agricultural Chemistry: The compound is explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3,6-Dibromo-4-chloro-7-fluoroquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with DNA. For example, fluoroquinolines are known to inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription . The presence of halogen atoms can enhance the binding affinity and specificity of the compound to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7-fluoroquinoline
  • 6,7-Difluoroquinoline
  • 3,4-Dibromoquinoline
  • 4-Bromo-7,8-difluoroquinoline

Uniqueness

3,6-Dibromo-4-chloro-7-fluoroquinoline is unique due to the specific combination of bromine, chlorine, and fluorine atoms. This combination enhances its reactivity and potential biological activity compared to other halogenated quinolines. The presence of multiple halogen atoms allows for diverse chemical modifications and applications .

Properties

Molecular Formula

C9H3Br2ClFN

Molecular Weight

339.38 g/mol

IUPAC Name

3,6-dibromo-4-chloro-7-fluoroquinoline

InChI

InChI=1S/C9H3Br2ClFN/c10-5-1-4-8(2-7(5)13)14-3-6(11)9(4)12/h1-3H

InChI Key

RJFKVNWODLAILO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)F)N=CC(=C2Cl)Br

Origin of Product

United States

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